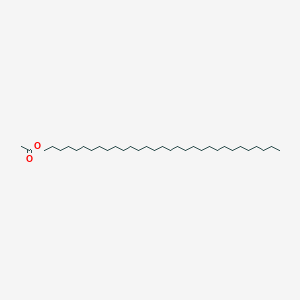
Hentriacontyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hentriacontyl acetate is an organic compound with the molecular formula C₃₃H₆₆O₂ . It is an ester derived from hentriacontanol and acetic acid. This compound is known for its presence in various natural sources, including plants and insects, where it often functions as a pheromone or a component of waxes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hentriacontyl acetate can be synthesized through the esterification of hentriacontanol with acetic acid. The reaction typically involves heating hentriacontanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C₃₁H₆₃OH+CH₃COOH→C₃₃H₆₆O₂+H₂O
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance the yield and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Hentriacontyl acetate, being an ester, primarily undergoes hydrolysis reactions. It can be hydrolyzed under acidic or basic conditions to yield hentriacontanol and acetic acid.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hentriacontanol and acetic acid.
Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of hentriacontanol and sodium acetate.
Major Products:
Acidic Hydrolysis: Hentriacontanol and acetic acid.
Basic Hydrolysis: Hentriacontanol and sodium acetate.
Aplicaciones Científicas De Investigación
Hentriacontyl acetate has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and communication.
Medicine: Investigated for its potential antimicrobial properties and its role in natural product chemistry.
Industry: Utilized in the formulation of waxes and coatings due to its hydrophobic properties.
Mecanismo De Acción
The mechanism of action of hentriacontyl acetate largely depends on its application. As a pheromone, it interacts with specific receptors in insects, triggering behavioral responses. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by either acidic or basic conditions, resulting in the formation of hentriacontanol and acetic acid.
Comparación Con Compuestos Similares
Hentriacontanol: The alcohol precursor to hentriacontyl acetate.
Acetic Acid: The acid component in the esterification reaction.
Other Long-Chain Esters: Compounds such as octacosyl acetate and triacontyl acetate, which have similar structures and properties.
Uniqueness: this compound is unique due to its specific chain length and its role in natural systems as a pheromone. Its long carbon chain imparts distinct physical properties, such as high melting point and hydrophobicity, making it suitable for specialized applications in waxes and coatings.
Propiedades
Número CAS |
630-00-2 |
|---|---|
Fórmula molecular |
C33H66O2 |
Peso molecular |
494.9 g/mol |
Nombre IUPAC |
hentriacontyl acetate |
InChI |
InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-35-33(2)34/h3-32H2,1-2H3 |
Clave InChI |
YYSXMXRBSUXWHP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


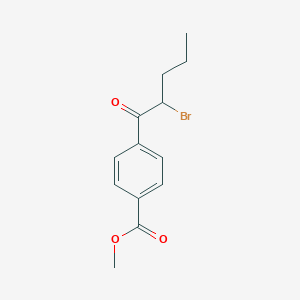


![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)


![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
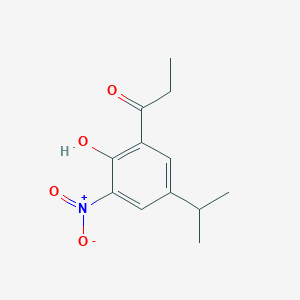
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol](/img/structure/B13819644.png)
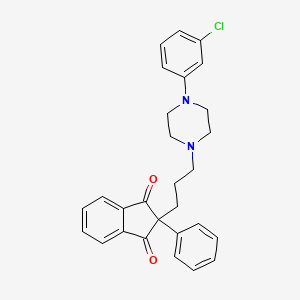
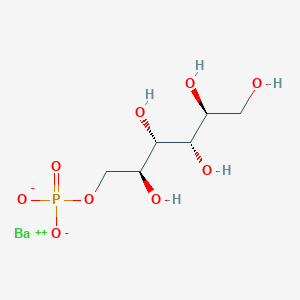
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

